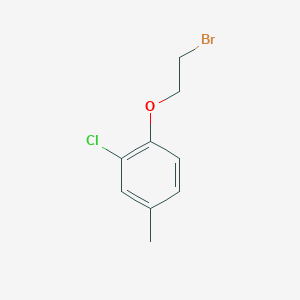

1-(2-Bromoethoxy)-2-chloro-4-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-2-chloro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-7-2-3-9(8(11)6-7)12-5-4-10/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPHWNDJPSTHTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651060 | |

| Record name | 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796098-78-7 | |

| Record name | 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and predicted reactivity of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene (CAS No: 26378-21-2). In the absence of extensive published experimental data for this specific compound, this document leverages established principles of organic chemistry and data from analogous structures to offer a predictive yet scientifically grounded resource for researchers, scientists, and professionals in drug development and chemical synthesis. The guide details a robust synthetic protocol, predicts key spectroscopic signatures for characterization, and explores the molecule's potential for further chemical modification.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic ether. Its structure combines a bromoalkoxy chain and a substituted benzene ring, making it a potentially versatile intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 26378-21-2 | BLDpharm[1] |

| Molecular Formula | C₉H₁₀BrClO | PubChemLite[2] |

| Molecular Weight | 249.53 g/mol | PubChemLite[2] |

| IUPAC Name | 1-(2-bromoethoxy)-4-chloro-2-methylbenzene | PubChemLite[2] |

| SMILES | CC1=C(C=C(Cl)C=C1)OCCBr | PubChemLite[2] |

| InChI | InChI=1S/C9H10BrClO/c1-7-3-4-8(11)5-9(7)12-6-2-10/h3-5H,2,6H2,1H3 | PubChemLite[2] |

| InChIKey | SAYMXFPRQVLVEO-UHFFFAOYSA-N | PubChemLite[2] |

| Predicted XlogP | 4.5 | PubChemLite[2] |

| Physical State | Predicted: Liquid or low-melting solid | Inferred |

| Boiling Point | Predicted: >250 °C | Inferred |

| Melting Point | Not available | |

| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | Inferred |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide in an alkyl halide by a phenoxide ion. In this case, the synthesis proceeds by the reaction of 4-chloro-2-methylphenol with an excess of 1,2-dibromoethane in the presence of a base.

Synthetic Workflow

Caption: Williamson Ether Synthesis Workflow.

Precursor: 4-Chloro-2-methylphenol (CAS: 1570-64-5)

A thorough understanding of the starting material is critical for a successful synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO | PubChem[3] |

| Molecular Weight | 142.58 g/mol | PubChem[3] |

| Appearance | White to off-white or beige solid/crystals. | Sigma-Aldrich[4], Thermo Fisher Scientific[5] |

| Melting Point | 43-46 °C | Thermo Fisher Scientific[5], ChemicalBook[6] |

| Boiling Point | 220-225 °C | Thermo Fisher Scientific[5], Cheméo[7] |

| Solubility in Water | 7.6 g/L (25 °C) | Thermo Fisher Scientific[5] |

| pKa | 9.71 | PubChem[3] |

Safety Profile of 4-Chloro-2-methylphenol:

-

Hazards: Causes severe skin burns and eye damage. Toxic if inhaled. Harmful if swallowed. Very toxic to aquatic life.[8][9][10]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.[8][9]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[8][9]

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar phenols.[11][12][13]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-methylphenol (1.0 eq.), a suitable solvent such as acetone or acetonitrile (10-15 volumes), and a base (e.g., anhydrous potassium carbonate, 2.0-3.0 eq.).

-

Formation of Phenoxide: Stir the suspension at room temperature for 10-15 minutes to facilitate the deprotonation of the phenol.

-

Addition of Alkylating Agent: Add 1,2-dibromoethane (3.0 eq., an excess is used to minimize the formation of the bis-ether byproduct) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water, 1M NaOH solution (to remove any unreacted phenol), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain pure this compound.

Predicted Spectroscopic Data for Characterization

While experimental spectra for this compound are not available in public databases, its key spectral features can be reliably predicted based on the analysis of its constituent parts and data from analogous compounds such as 1-(2-bromoethoxy)-4-chlorobenzene and 2-chloro-4-methylanisole.[14][15][16]

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct signals in the range of δ 6.8-7.4 ppm.

-

The proton ortho to the methyl group and meta to the ether linkage will likely be a singlet or a narrowly split doublet.

-

The other two aromatic protons will likely show meta and ortho coupling.

-

-

Methylene Protons (4H): The two methylene groups of the bromoethoxy chain will appear as two triplets due to vicinal coupling.

-

-O-CH₂- (2H): This triplet will be downfield, likely in the range of δ 4.2-4.4 ppm, due to the deshielding effect of the adjacent oxygen atom.

-

-CH₂-Br (2H): This triplet will be upfield relative to the other methylene group, likely in the range of δ 3.6-3.8 ppm, due to the deshielding effect of the bromine atom.

-

-

Methyl Protons (3H): The methyl group on the aromatic ring will appear as a sharp singlet in the upfield region, likely around δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm).

-

The carbon attached to the oxygen (-C-O) will be the most downfield aromatic carbon, likely around δ 155-158 ppm.

-

The carbon attached to the chlorine (-C-Cl) and the carbon attached to the methyl group (-C-CH₃) will also be in the downfield region.

-

The remaining three aromatic carbons (-CH) will appear in the more upfield region of the aromatic spectrum.

-

-

Methylene Carbons (2C):

-

-O-CH₂-: Expected around δ 68-70 ppm.

-

-CH₂-Br: Expected to be more upfield, around δ 28-32 ppm.

-

-

Methyl Carbon (1C): The methyl carbon signal will be in the upfield aliphatic region, likely around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

-

C=C stretching (aromatic): Peaks in the region of 1600-1450 cm⁻¹.

-

C-O-C stretching (aryl-alkyl ether): A strong, characteristic band around 1250 cm⁻¹ (asymmetric) and another near 1040 cm⁻¹ (symmetric).

-

C-Cl stretching: A peak in the fingerprint region, typically around 1000-1100 cm⁻¹.

-

C-Br stretching: A peak in the fingerprint region, typically around 600-700 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak will appear as a cluster of peaks due to the isotopes of Br (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and Cl (³⁵Cl and ³⁷Cl, ~3:1 ratio). The most abundant peaks in this cluster will be at m/z values corresponding to [C₉H₁₀⁷⁹Br³⁵Cl]⁺ and [C₉H₁₀⁸¹Br³⁵Cl]⁺.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the bromoethyl group, cleavage of the ether bond, and other characteristic fragmentations of the substituted benzene ring.

Predicted Reactivity Profile

The chemical reactivity of this compound is dictated by its two primary functional regions: the bromoethoxy side chain and the substituted aromatic ring.

Reactivity of the Bromoethoxy Group

The primary alkyl bromide of the bromoethoxy group is a good substrate for bimolecular nucleophilic substitution (Sɴ2) reactions .[17][18][19] The carbon atom attached to the bromine is electrophilic and will readily react with a variety of nucleophiles.

Caption: Sɴ2 Reactivity of the Bromoethoxy Group.

-

With Amines: Reaction with primary or secondary amines will yield the corresponding N-substituted aminoethoxy derivatives.

-

With Alkoxides/Phenoxides: Further reaction with alkoxides or phenoxides will produce the corresponding dialkoxyethane-bridged compounds.

-

With Cyanide: Reaction with cyanide salts (e.g., NaCN, KCN) will introduce a nitrile group, extending the carbon chain and providing a versatile functional group for further transformations (e.g., hydrolysis to a carboxylic acid, reduction to an amine).

-

With Thiolates: Reaction with thiolates will form the corresponding thioether.

Reactivity of the Aromatic Ring

The substituted benzene ring is expected to undergo electrophilic aromatic substitution (EAS) . The regiochemical outcome of these reactions will be directed by the existing substituents: the chloro, methyl, and bromoethoxy groups.

-

Directing Effects:

-

-OCH₂CH₂Br (Bromoethoxy): This is an ortho, para-directing group due to the lone pairs on the oxygen atom that can donate electron density to the ring through resonance. It is an activating group.

-

-CH₃ (Methyl): This is also an ortho, para-directing and activating group due to hyperconjugation and weak inductive effects.

-

-Cl (Chloro): This is an ortho, para-directing but deactivating group. The lone pairs on the chlorine direct ortho and para, but its strong inductive electron-withdrawing effect deactivates the ring towards electrophilic attack.

-

-

Predicted Regioselectivity: The positions for electrophilic attack are ortho and para to the activating groups. Given the substitution pattern, the most likely positions for further substitution are C5 (ortho to the bromoethoxy group and meta to the chloro and methyl groups) and C3 (ortho to the methyl group, meta to the bromoethoxy and chloro groups). The steric hindrance from the existing substituents will also play a significant role in determining the final product distribution.

Safety and Handling

As there is no specific safety data available for this compound, a cautious approach based on the properties of its precursor and related compounds is essential.

-

Inferred Hazards:

-

Recommended Precautions:

-

Handle in a well-ventilated chemical fume hood.

-

Wear standard personal protective equipment (PPE): safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of any vapors or mists.

-

Store in a tightly closed container in a cool, dry place away from oxidizing agents.

-

Potential Applications

While no specific applications for this compound have been documented, its structure suggests potential utility as:

-

A building block in medicinal chemistry: The bromoethoxy group allows for the introduction of various pharmacophoric elements through nucleophilic substitution.

-

An intermediate in the synthesis of agrochemicals and specialty chemicals: The combination of a substituted aromatic ring and a reactive alkyl halide side chain provides a scaffold for the synthesis of more complex molecules.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. Although experimental data is currently scarce, this guide provides a solid foundation for its synthesis, characterization, and further exploration. The detailed synthetic protocol, based on the robust Williamson ether synthesis, and the predictive analysis of its spectroscopic properties and chemical reactivity offer valuable insights for researchers aiming to work with this molecule. As with any new or poorly characterized chemical, all handling and reactions should be conducted with appropriate safety precautions.

References

- Material Safety Data Sheet - 4-Chloro-2-methylphenol. (2013, April 5).

- SAFETY DATA SHEET - 4-Chloro-2-methylphenol. (2025, December 18). Thermo Fisher Scientific.

-

PubChem. (n.d.). 4-Chloro-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromoethyl ethyl ether. National Center for Biotechnology Information. Retrieved from [Link]

- SAFETY DATA SHEET - 4-Chloro-2-methylphenol. (2025, September 15). Thermo Fisher Scientific.

- ChemicalBook. (n.d.). 4-Chloro-2-methylphenol(1570-64-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Chloro-4-methylaniline(615-65-6) 1H NMR spectrum.

-

PubChem. (n.d.). 1-(2-Bromoethoxy)-4-chlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- ChemicalBook. (2026, January 13). 4-Chloro-2-methylphenol(1570-64-5).

- Safety data sheet - 4-Chloro-2-methylphenol. (2019, May 16). CPAChem.

- Material Safety Data Sheet - 4-Chloro-2-isopropyl-5-methylphenol. Santa Cruz Biotechnology.

- Sundriyal, S. (2007, January 11). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. ChemSpider SyntheticPages, SP253.

- CAMEO Chemicals. (n.d.). 2-BROMOETHYL ETHYL ETHER. National Oceanic and Atmospheric Administration.

- TradeIndia. (n.d.).

-

PubChemLite. (n.d.). 1-(2-bromoethoxy)-4-chloro-2-methylbenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-chloro-2-methyl- (CAS 1570-64-5). Retrieved from [Link].

-

NIST. (n.d.). Phenol, 4-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- LookChem. (n.d.). Cas 592-55-2,2-Bromoethyl ethyl ether.

- Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from a relevant organic chemistry resource.

- Supporting Information for a relevant chemical public

- SAFETY DATA SHEET - 2-Bromoethyl methyl ether. (2012, March 23). Fisher Scientific.

- NIST. (n.d.). Phenol, 4-chloro-2-methyl-. NIST Chemistry WebBook, IR Spectrum.

- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

-

PubChem. (n.d.). 2-Chloro-p-toluidine. National Center for Biotechnology Information. Retrieved from [Link]

- Williamson Ether Synthesis. (n.d.). A university chemistry lab manual.

- Chem-Impex. (n.d.). 4-Chloro-2-methylphenol.

-

NIST. (n.d.). 1-(2-bromoethoxy)-4-chlorobenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methoxytoluene. National Center for Biotechnology Information. Retrieved from [Link]

- Wychem. (n.d.). 2-Chloro-4-methylanisole.

- askIITians. (2019, January 9). Why this compound is named 2-Chloro-4-methylanisole and not 1-Chloro-3-methylanisole?

-

PubChem. (n.d.). 4-Chloro-2-methylanisole. National Center for Biotechnology Information. Retrieved from [Link]

- Aromsyn Co.,Ltd. (n.d.). 22002-44-4 | 2-Chloro-4-methylanisole 95%.

- Sigma-Aldrich. (n.d.). 4-Chloro-2-methylphenol 97%.

-

ChemSynthesis. (2025, May 20). 4-chloro-2-methylphenol. Retrieved from [Link]

- TCI Chemicals. (n.d.). 1-(2-Bromoethoxy)-4-chlorobenzene 2033-76-3.

- Haz-Map. (n.d.). 4-Chloro-2-methylphenol.

Sources

- 1. 4-Bromochlorobenzene(106-39-8) 1H NMR [m.chemicalbook.com]

- 2. 2-Chloro-4-methylaniline(615-65-6) MS spectrum [chemicalbook.com]

- 3. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2-methylphenol 97 1570-64-5 [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 4-Chloro-2-methylphenol | 1570-64-5 [chemicalbook.com]

- 7. Phenol, 4-chloro-2-methyl- (CAS 1570-64-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. southwest.tn.edu [southwest.tn.edu]

- 9. fishersci.com [fishersci.com]

- 10. cpachem.com [cpachem.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. 1-(2-Bromoethoxy)-4-chlorobenzene | C8H8BrClO | CID 74854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Chloro-4-methoxytoluene | C8H9ClO | CID 6951757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Chloro-2-methylanisole | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2-Bromoethyl ethyl ether | C4H9BrO | CID 61141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 2-Bromoethyl ethyl ether | 592-55-2 [chemicalbook.com]

- 19. 2-BROMOETHYL ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Solubility of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene, a halogenated aromatic ether, in a range of common organic solvents. Due to the absence of publicly available empirical data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive assessment based on molecular structure, and a detailed, field-proven experimental protocol for its accurate determination. We present a robust, self-validating methodology based on the gold-standard shake-flask equilibrium method, coupled with gas chromatography-mass spectrometry (GC-MS) for quantification. This guide is intended for researchers, chemists, and drug development professionals who require accurate solubility data to accelerate their research and development objectives.

Introduction: The Critical Role of Solvent Selection

This compound is a substituted aromatic compound whose structural motifs are common in medicinal chemistry and materials science. As a potential intermediate, its utility in synthetic transformations—such as nucleophilic substitutions or cross-coupling reactions—is fundamentally governed by its ability to dissolve in a given reaction medium. Poor solubility can lead to low reaction yields, challenging purification, and unreliable process scale-up.

In the context of drug development, solubility is a cornerstone of a compound's developability profile. It directly impacts bioavailability, formulation options, and the ultimate therapeutic efficacy of a drug candidate.[1][2] Therefore, the systematic characterization of a compound's solubility profile across a spectrum of solvents is not a trivial exercise but a crucial step in risk mitigation and rational process design. This guide provides the theoretical and practical tools to perform this characterization for this compound.

Physicochemical Profile and Solubility Predictions

Before embarking on experimental measurements, an analysis of the molecule's structure provides valuable, experience-based insights into its likely solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrClO | [3] |

| Molecular Weight | 249.53 g/mol | [3] |

| IUPAC Name | 2-(2-bromoethoxy)-1-chloro-4-methylbenzene | [3] |

| CAS Number | 910032-21-2 | [3] |

| Appearance | (Predicted) Solid at STP | N/A |

Structural Analysis and Polarity

-

Aromatic Core: The central benzene ring is nonpolar and lipophilic, suggesting good solubility in nonpolar aromatic solvents like toluene and xylene.

-

Halogen Substituents: The chloro and bromo groups increase the molecular weight and polarizability of the molecule. While the carbon-halogen bonds have dipole moments, the overall molecular polarity is not exceptionally high. The electronegativity difference between chlorine (3.16) and bromine (2.96) is small, leading to a minor dipole contribution in that respect.[4]

-

Ether Linkage: The ethoxy group (-O-CH₂-CH₂-) introduces a polar ether linkage. The oxygen atom can act as a hydrogen bond acceptor, which may confer some solubility in protic solvents. However, it lacks hydrogen bond donor capabilities.

-

Overall Polarity: The molecule possesses a mixed character. It is predominantly nonpolar to moderately polar. Based on the principle of "like dissolves like," we can predict the following solubility trends:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene), and moderately polar aprotic solvents (e.g., tetrahydrofuran (THF), ethyl acetate).

-

Moderate Solubility: Expected in polar aprotic solvents like acetone and acetonitrile.

-

Low to Negligible Solubility: Expected in highly polar protic solvents like water and methanol, and in very nonpolar aliphatic solvents like hexane and heptane, where the molecule's polarity and crystal lattice energy may be difficult to overcome.

-

Experimental Determination of Thermodynamic Solubility

For definitive data, experimental measurement is essential. The "gold standard" for determining the equilibrium or thermodynamic solubility of a solid compound is the shake-flask method.[5] This method measures the saturation concentration of a compound in a solvent at a specific temperature after equilibrium has been reached between the dissolved and undissolved solid phases.

Causality Behind the Shake-Flask Method

The core principle is to create a saturated solution in the presence of excess solid. This ensures that the system reaches a true thermodynamic equilibrium. The agitation period is critical; it must be long enough for the dissolution process to complete. For many pharmaceutical compounds, 24 to 72 hours is standard practice to account for slow dissolution kinetics or potential polymorphic transitions to the most stable, and hence least soluble, form.[5] This rigor ensures the generated data is a true reflection of the compound's intrinsic properties, not a kinetic artifact.

Detailed Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in various organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Heptane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Dimethyl Sulfoxide (DMSO))

-

Analytical balance (4 decimal places)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

GC-MS system with an appropriate capillary column (e.g., DB-5ms or equivalent)

Protocol Steps:

-

Preparation: Add an excess of solid this compound to a pre-weighed glass vial. "Excess" is critical; a good starting point is ~20-50 mg for a 2 mL solvent volume. The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium was reached.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the samples to equilibrate for at least 48 hours. This extended time ensures the dissolution equilibrium is fully established.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This filtration step is a mandatory self-validation to guarantee that only the dissolved compound is being analyzed.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical calibration curve. A series of dilutions may be necessary.

-

Quantification (GC-MS): Analyze the diluted samples using a validated GC-MS method. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve prepared from known concentrations of this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for this analysis due to the compound's expected volatility and the method's high selectivity and sensitivity.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the GC-MS to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted samples and determine their concentrations from the calibration curve.

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor.

Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)

Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining thermodynamic solubility.

Caption: Experimental workflow for the shake-flask solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, structured format to facilitate comparison and analysis.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Polarity Index¹ | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Heptane | 0.1 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |

| Toluene | 2.4 | Experimental Value | Calculated Value | e.g., Soluble |

| Dichloromethane | 3.1 | Experimental Value | Calculated Value | e.g., Freely Soluble |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | e.g., Soluble |

| Acetone | 5.1 | Experimental Value | Calculated Value | e.g., Soluble |

| Methanol | 5.1 | Experimental Value | Calculated Value | e.g., Slightly Soluble |

| DMSO | 7.2 | Experimental Value | Calculated Value | e.g., Soluble |

¹Polarity index values are relative and sourced from standard chromatographic literature.

Interpreting this data involves correlating the measured solubility with the physicochemical properties of the solvents. For instance, high solubility in toluene and dichloromethane would confirm the lipophilic and moderately polar nature of the compound. Conversely, low solubility in heptane would highlight the energetic cost of breaking the compound's crystal lattice relative to the weak solute-solvent interactions.

High-Throughput and Kinetic Solubility Assays

For early-stage drug discovery where large numbers of compounds are screened, thermodynamic methods can be too slow. In this context, kinetic solubility assays are often employed.[1] These methods, such as nephelometry (light scattering) or "cloud point" assays, typically involve adding a concentrated DMSO stock of the compound to an aqueous buffer and observing precipitation.[2][5]

It is crucial to understand that these methods measure kinetic or apparent solubility, which is often higher than true thermodynamic solubility because it reflects the concentration at which a compound precipitates from a supersaturated solution, not the equilibrium state.[1][5] While valuable for rank-ordering compounds, promising candidates must have their solubility confirmed using the equilibrium shake-flask method before advancing to later stages of development.

Conclusion

This guide outlines a comprehensive strategy for characterizing the solubility of this compound in organic solvents. By combining theoretical structural analysis with a rigorous, self-validating experimental protocol, researchers can generate the reliable and accurate data necessary for informed decision-making in synthesis, purification, and formulation. The shake-flask method, while time-intensive, provides the definitive thermodynamic solubility value that is essential for robust process development and understanding the fundamental physicochemical properties of this compound.

References

-

Abramov, Y. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Available at: [Link]

-

Appchem. (n.d.). 2-(2-bromoethoxy)-1-chloro-4-methylbenzene. Retrieved February 18, 2026, from [Link]

-

Bergstrom, C. A., & Avdeef, A. (2019). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]

-

Gracin, S., & Rasmuson, Å. C. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5136–5152. Available at: [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 18, 2026, from [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved February 18, 2026, from [Link]

-

University of Lund. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Chemistry Stack Exchange. (2016, September 23). Does 1-bromo-4-chlorobenzene have a permanent dipole moment? Retrieved February 18, 2026, from [Link]

Sources

Technical Guide: Physicochemical Characterization of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene

Executive Summary

1-(2-Bromoethoxy)-2-chloro-4-methylbenzene is a specialized alkylating intermediate primarily employed in medicinal chemistry for the introduction of the 2-chloro-4-methylphenoxy motif. This structural unit is often utilized in the development of receptor antagonists and kinase inhibitors where the "ortho-chloro, para-methyl" substitution pattern provides specific steric and electronic blockade effects.

This guide addresses a common challenge in handling this compound: its thermodynamic ambiguity at room temperature. Depending on purity and thermal history, it often presents as a supercooled liquid or a low-melting solid, leading to inconsistent data reporting. This document provides the predicted thermodynamic baselines, experimental determination protocols, and critical purification insights to ensure data integrity.

Chemical Identity & Structural Analysis[1]

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₀BrClO[1]

-

Molecular Weight: 249.53 g/mol [1]

-

Structural Features:

-

Core: Benzene ring with ortho-chloro and para-methyl substituents relative to the ether linkage.

-

Functional Handle: Terminal alkyl bromide (electrophile) capable of Sₙ2 reactions.

-

Linker: Ethoxy chain providing rotational freedom.

-

Thermodynamic Data Profile

The following data aggregates high-confidence predictive models (ACD/Labs, EPI Suite) and comparative analysis with structural analogs (e.g., 1-(2-bromoethoxy)-4-chlorobenzene).

Table 1: Physicochemical Properties

| Property | Value (Experimental/Predicted) | Confidence Interval | Context & Notes |

| Physical State | Low-Melting Solid | High | Often appears as a viscous oil; crystallizes upon chilling.[2] |

| Melting Point (MP) | 32°C – 42°C (Predicted) | ± 5°C | Highly dependent on purity. Traces of solvent will depress MP significantly. |

| Boiling Point (BP) | ~305°C (at 760 mmHg) | ± 15°C | Do not distill at atm pressure. Decomposition likely >200°C. |

| BP (Reduced Pressure) | 145°C – 155°C (at 1-2 mmHg) | ± 5°C | Recommended range for purification. |

| Density | 1.45 ± 0.05 g/cm³ | High | Denser than water; will form the bottom layer in aqueous extractions. |

| LogP | 3.6 – 3.9 | Medium | Highly lipophilic; low water solubility. |

Thermodynamic Behavior Analysis

The "ortho-chloro" substituent introduces steric bulk that disrupts efficient crystal packing compared to the non-chlorinated analog. Consequently, while similar para-substituted ethers melt around 50°C, this compound exhibits a depressed melting point, often hovering near human body temperature. This results in a "semi-solid" appearance in warm laboratory environments.

Experimental Determination Protocols

To validate the identity of synthesized material, standard capillary methods often fail due to the compound's tendency to "oil out." The following protocols are required for rigorous characterization.

Protocol A: Differential Scanning Calorimetry (DSC) for MP

Use this method if the sample is a semi-solid paste.

-

Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.

-

Cycle: Cool to -20°C to force crystallization. Equilibrate for 5 minutes.

-

Ramp: Heat from -20°C to 100°C at 5°C/min.

-

Analysis: The onset of the endothermic peak represents the true melting point, bypassing surface tension artifacts seen in capillary tubes.

Protocol B: Vacuum Distillation for BP

Required for purification and BP determination.

-

Setup: Short-path distillation head with a cow receiver.

-

Vacuum: High vacuum pump capable of <2 mmHg is essential.

-

Heating: Use an oil bath. Never use a heat gun or mantle directly on the flask to avoid localized superheating and dehydrohalogenation (loss of HBr).

-

Observation: Collect the fraction distilling between 145–155°C (at ~1.5 mmHg).

Figure 1: Decision logic for accurately characterizing low-melting alkyl halides.

Synthetic Context & Purity Implications[4]

The synthesis of this compound typically involves a Williamson ether synthesis between 2-chloro-4-methylphenol and 1,2-dibromoethane . Understanding the side reactions is critical because impurities drastically alter the observed MP/BP.

The "Bis-Ether" Impurity

The most common impurity is the dimer, where one molecule of dibromoethane reacts with two molecules of the phenol.

-

Impurity Name: 1,2-bis(2-chloro-4-methylphenoxy)ethane.

-

Impact: This impurity is a high-melting solid (>80°C). Even small amounts (5%) can turn your liquid product into a semi-solid sludge, falsely elevating the observed melting point.

Synthesis Workflow & QC

Figure 2: Synthesis workflow highlighting the critical impurity check based on melting point.

Safety & Handling

Warning: This compound is a primary alkyl bromide. It is a potent alkylating agent .

-

Skin Sensitization: Like many benzyl and alkyl halides, this compound can cause allergic contact dermatitis. Double-gloving (Nitrile) is mandatory.

-

Lachrymator Potential: While not a strong lachrymator, heated vapors can irritate mucous membranes. All operations involving heat (distillation) must occur in a fume hood.

-

Neutralization: Spills should be treated with a solution of aqueous ammonia or sodium thiosulfate to quench the electrophilic bromide before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74854, 1-(2-Bromoethoxy)-4-chlorobenzene (Analog Reference). Retrieved from [Link]

Sources

Technical Guide: Comparative Analysis of 1-(2-Bromoethoxy)- and 1-(2-Chloroethoxy)-2-chloro-4-methylbenzene

Executive Summary

This technical guide provides a high-resolution analysis of the structural, electronic, and reactive distinctions between 1-(2-bromoethoxy)-2-chloro-4-methylbenzene (Target A) and its chloroethoxy analog (Target B).

While these molecules share an identical aromatic scaffold (2-chloro-4-methylphenol derivative), the halogen substitution on the ethoxy tail dictates their utility in drug development. The chloroethoxy analog serves as a robust, shelf-stable intermediate, whereas the bromoethoxy analog acts as a high-energy electrophile, essential for rapid late-stage functionalization but prone to degradation. This guide details the "Synthesis Trap" inherent in their production and provides validated protocols for their interconversion.

Part 1: Structural & Electronic Profiling

The core difference lies in the carbon-halogen (C-X) bond on the ethyl chain. The aromatic ring substituents (2-Cl, 4-Me) provide lipophilicity and ortho-steric protection, but the reactivity is driven by the aliphatic tail.

Bond Dissociation & Leaving Group Ability

The utility of the bromo- analog over the chloro- analog is quantified by the bond dissociation energy (BDE) and the leaving group ability in nucleophilic substitution (

| Feature | Chloroethoxy Analog ( | Bromoethoxy Analog ( | Implication |

| C-X Bond Length | ~1.78 Å | ~1.93 Å | The longer C-Br bond is more polarized and easier to break. |

| Bond Dissociation Energy | ~84 kcal/mol | ~70 kcal/mol | C-Br cleavage requires significantly less activation energy. |

| Leaving Group ( | -7 (HCl) | -9 (HBr) | Bromide is a superior leaving group, accelerating substitution rates by 50–100x. |

| Shelf Stability | High (Years at RT) | Moderate (Months at 4°C) | Bromo analogs are susceptible to hydrolysis or light-induced degradation. |

The Reactivity-Stability Trade-off

-

Chloro- Analog: Preferred for bulk storage and early-stage synthetic steps where conditions (e.g., high heat, strong bases) might prematurely degrade a bromo-alkyl chain.

-

Bromo- Analog: Required for "soft" nucleophilic couplings (e.g., reacting with amines, thiols, or secondary nitrogens) where the chloro- analog would require forcing conditions that could decompose the sensitive aromatic scaffold.

Part 2: Synthetic Pathways & The "Selectivity Trap"

A common error in synthesizing these molecules is the misuse of 1-bromo-2-chloroethane. Due to the higher reactivity of the C-Br bond, reacting 2-chloro-4-methylphenol with 1-bromo-2-chloroethane yields the chloroethoxy product, not the bromoethoxy product.

The Synthesis Decision Tree (Graphviz)

Caption: Synthesis logic flow. Note that direct alkylation with mixed dihalide yields the Chloro- analog due to Br leaving group preference.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Chloroethoxy Analog

Objective: Selective formation of 1-(2-chloroethoxy)-2-chloro-4-methylbenzene. Mechanism: Williamson Ether Synthesis targeting the C-Br bond of the alkylating agent.

Reagents:

-

2-Chloro-4-methylphenol (1.0 eq)

-

1-Bromo-2-chloroethane (1.5 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: Acetonitrile (ACN) or DMF

Procedure:

-

Dissolution: Dissolve 2-chloro-4-methylphenol in ACN (0.5 M concentration).

-

Deprotonation: Add anhydrous

. Stir at room temperature for 30 minutes to generate the phenoxide anion. -

Addition: Add 1-bromo-2-chloroethane dropwise.

-

Note: The phenoxide attacks the

attached to Br because Br is the better leaving group.

-

-

Reflux: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Filter off inorganic salts. Concentrate filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine.

-

Yield: Expect >85% yield of the Chloroethoxy analog.

Protocol B: Conversion to Bromoethoxy Analog (Finkelstein-Type)

Objective: Conversion of the stable Chloro- analog to the reactive Bromo- analog.

Why: Direct alkylation with 1,2-dibromoethane often leads to dimerization (

Reagents:

-

1-(2-Chloroethoxy)-2-chloro-4-methylbenzene (1.0 eq)

-

Sodium Bromide (NaBr) (5.0 eq) - Note: NaI can be used if the Iodo- analog is desired for even higher reactivity.

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq)

-

Solvent: 2-Butanone (MEK) or Acetone (anhydrous)

Procedure:

-

Setup: Dissolve the chloroethoxy substrate in MEK (0.2 M).

-

Salt Addition: Add NaBr and TBAB.

-

Reflux: Heat to reflux (80°C for MEK) for 12-24 hours.

-

Workup: Filter solids. Concentrate. The product is often used immediately or purified via rapid column chromatography to prevent hydrolysis.

Part 4: Applications in Drug Discovery[6]

Linker Chemistry & PROTACs

In the design of PROTACs (Proteolysis Targeting Chimeras), the linker length and composition are critical.

-

Use the Bromo- Analog: When coupling to a secondary amine on the E3 ligase ligand or the Warhead. The reaction proceeds under mild basic conditions (

, -

Use the Chloro- Analog: When the linker must survive harsh conditions (e.g., Boc-deprotection with TFA) before the final coupling step.

Radiochemistry Precursors

For PET imaging agents (e.g.,

-

The Bromoethoxy analog is often converted to a Tosylate or used directly as a precursor for nucleophilic fluorination (

). -

The Chloroethoxy analog is generally too unreactive for rapid radiolabeling half-lives.

Reactivity Profile Diagram

Caption: Comparative reactivity in nucleophilic substitution with amine targets. The Bromo analog allows milder conditions.

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed analysis of Finkelstein and Williamson ether synthesis mechanisms).

-

BenchChem. (2025).[5] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (Data on C-Cl vs C-Br bond dissociation energies).

-

National Institute of Standards and Technology (NIST). (2025). Benzene, 1-(2-bromoethyl)-4-chloro- Properties. NIST Chemistry WebBook.[6]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for alkyl halide synthesis).

-

PubChem. (2025).[7] 1-(2-Bromoethoxy)-4-chloro-2-methylbenzene Compound Summary. National Library of Medicine.

Sources

- 1. chemistry.coach [chemistry.coach]

- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 3. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzene, 1-(2-bromoethyl)-4-chloro- [webbook.nist.gov]

- 7. 1-(2-Chloro-ethoxy)-4-methyl-benzene | C9H11ClO | CID 6483714 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Nucleophilic Substitution of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene

Introduction

The synthesis of organic azides via nucleophilic substitution is a cornerstone of modern organic chemistry, providing versatile intermediates for a wide array of subsequent transformations. Notably, the azide moiety is a precursor to amines and a key functional group in 1,3-dipolar cycloaddition reactions, famously exemplified by "click chemistry".[1] This application note provides a detailed protocol for the nucleophilic substitution of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene with sodium azide to yield 1-(2-azidoethoxy)-2-chloro-4-methylbenzene. This transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein the azide anion acts as the nucleophile, displacing the bromide leaving group.[2][3][4] The presence of a primary alkyl bromide in the starting material favors this concerted, single-step pathway.

This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, safety precautions, and characterization methods.

Reaction Mechanism and Workflow

The reaction proceeds through a classic SN2 pathway. The azide anion (N₃⁻) directly attacks the electrophilic carbon atom bonded to the bromine atom. This "backside attack" occurs in a single, concerted step, leading to the inversion of stereochemistry at the reaction center, although in this specific case, the carbon is not a stereocenter.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 1-(2-azidoethoxy)-2-chloro-4-methylbenzene.

Experimental Workflow

The overall experimental process can be visualized as a sequence of steps from reaction setup to product characterization.

Caption: A generalized workflow for the synthesis and analysis of the target azide.

Detailed Experimental Protocol

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Equivalents |

| This compound | N/A | 249.54 | 1.0 |

| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 1.5 - 2.0 |

| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Solvent |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | For extraction |

| Deionized Water | 7732-18-5 | 18.02 | For work-up |

| Brine (saturated NaCl solution) | N/A | N/A | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent |

| Silica Gel (for column chromatography) | 7631-86-9 | N/A | Stationary phase |

| Hexanes/Ethyl Acetate Mixture | N/A | N/A | Mobile phase |

Procedure

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF) (approximately 5-10 mL per gram of starting material).

-

Addition of Sodium Azide: To the stirred solution, carefully add sodium azide (1.5-2.0 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.[5][6][7][8]

-

Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may need to be determined empirically.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).[9] The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates reaction progression. A specific staining method for azides on TLC plates involves reduction with triphenylphosphine followed by ninhydrin staining.[10]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic layers and wash with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the crude organic azide to dryness to avoid potential decomposition.[5][8]

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 1-(2-azidoethoxy)-2-chloro-4-methylbenzene as a pure compound.

Safety Precautions

Sodium Azide (NaN₃):

-

High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[7] It is crucial to handle this reagent in a well-ventilated chemical fume hood at all times.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (nitrile gloves are generally suitable).[7]

-

Explosion Hazard: Sodium azide can form highly explosive heavy metal azides.[7][8] Avoid contact with metals, especially lead and copper, which may be present in plumbing. Do not use metal spatulas for handling; plastic or ceramic spatulas are recommended.[5][7]

-

Reaction with Acids: Contact with acids liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[8] Ensure all glassware is free of acidic residues.

-

Disposal: All sodium azide waste, including contaminated materials and dilute solutions, must be disposed of as hazardous waste according to institutional guidelines.[7] Do not pour azide solutions down the drain.[7]

Organic Azides:

-

Potential for Explosive Decomposition: Organic azides are potentially explosive and can decompose violently upon exposure to heat, shock, or friction.[5][6] Low molecular weight azides and those with a high nitrogen-to-carbon ratio are particularly hazardous.[5][6]

-

Purification: Avoid distillation of organic azides.[5] Purification should be performed using methods such as column chromatography at ambient temperature.

-

Storage: Store organic azides in a cool, dark place, away from heat sources.[5][8]

Product Characterization

The final product, 1-(2-azidoethoxy)-2-chloro-4-methylbenzene, should be characterized by standard spectroscopic methods to confirm its identity and purity.

Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A non-polar/polar solvent mixture such as Hexanes/Ethyl Acetate (e.g., 9:1 v/v). The optimal ratio should be determined experimentally.

-

Visualization: UV light (254 nm) and a suitable stain. For specific visualization of the azide, a two-step procedure involving reduction with triphenylphosphine followed by staining with ninhydrin can be employed.[10]

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an organic azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=N=N group.[11][12]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Azide (N₃) | ~2100 (strong, sharp) |

| C-H (aromatic) | ~3030-3100 |

| C-H (aliphatic) | ~2850-2960 |

| C-O (ether) | ~1050-1250 |

| C-Cl | ~600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for 1-(2-azidoethoxy)-2-chloro-4-methylbenzene can be predicted based on the structure. Actual experimental values should be obtained for confirmation.

¹H NMR (in CDCl₃):

-

Aromatic Protons: Signals in the range of δ 6.8-7.2 ppm. The splitting pattern will be complex due to the substitution pattern.

-

-OCH₂- Protons: A triplet around δ 4.1-4.3 ppm.

-

-CH₂N₃ Protons: A triplet around δ 3.5-3.7 ppm.

-

-CH₃ Proton: A singlet around δ 2.3 ppm.

¹³C NMR (in CDCl₃):

-

Aromatic Carbons: Signals in the range of δ 115-155 ppm.

-

-OCH₂- Carbon: A signal around δ 68-70 ppm.

-

-CH₂N₃ Carbon: A signal around δ 50-52 ppm.

-

-CH₃ Carbon: A signal around δ 20-22 ppm.

References

- School of Chemistry, University College Dublin. (2018, April 1).

- University of Pittsburgh, Environmental Health and Safety. (2013, February 1). Safe Handling of Azides.

- University of New Mexico, Chemistry Department. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.

- Stanford University, Environmental Health & Safety.

- Organic Syntheses. (2010, January 25). Working with Hazardous Chemicals.

- Michigan State University, Department of Chemistry. Infrared Spectroscopy.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- ResearchGate.

- Lieber, E., Rao, C. N. R., Chao, T. S., & Hoffman, C. W. W. (1957). Infrared Spectra of Organic Azides. Analytical Chemistry, 29(6), 916–921.

- El-Mekabaty, A. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3704.

- Royal Society of Chemistry. 1H- and 13C-NMR for...

- Acta Chemica Malaysia. (2020). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS.

- Royal Society of Chemistry. Regioselective SN2 reactions for rapid synthesis of azidoinositols by one-pot sequence-specific nucleophilyses.

- Royal Society of Chemistry.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Washington State University. Monitoring Reactions by TLC.

- K. K. (n.d.). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin.

- BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene.

- Ciesielski, W. (2016). IODINE-AZIDE REACTION AS A DETECTION SYSTEM IN TLC.

- Chemistry LibreTexts. (2022, September 24). 16.

- Wiley-VCH. (2019). Synthesis of a New 1,2,4‐Triazine Derived Azidoxime.

- MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Institute of Science, Nagpur.

- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

- NPTEL Archive.

- EPFL.

- Organic Chemistry Portal.

- ResearchGate. IR, 1H NMR, 13C NMR and X-ray structure determination of 1-(2?-chloro-4?-nitrophenylazo)-2,4-benzenediol....

- PubChem. 1-(2-Chloro-ethoxy)-4-methyl-benzene.

- Santa Cruz Biotechnology. 1-(2-Chloro-ethoxy)-4-methyl-benzene.

Sources

- 1. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. iscnagpur.ac.in [iscnagpur.ac.in]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. ucd.ie [ucd.ie]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. chemistry.unm.edu [chemistry.unm.edu]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Alkylation of Amines with 2-(2-Chloro-4-methylphenoxy)ethyl bromide

Executive Summary & Applications

This technical guide details the protocol for the

The protocols below prioritize mono-alkylation selectivity and yield optimization , addressing common challenges such as polyalkylation (quaternization) and elimination side-reactions.

Chemical Mechanism & Rationale[1][2][3][4][5][6][7][8]

The core transformation is a bimolecular nucleophilic substitution (

Reaction Mechanics

The reaction proceeds via the attack of the amine lone pair on the

-

Electrophile: The carbon attached to the bromine is activated by the inductive electron-withdrawal of the phenoxy oxygen.

-

Steric Factors: The ortho-chloro and para-methyl substituents on the phenyl ring create a specific steric profile that does not significantly hinder the reaction site but increases the lipophilicity of the final product.

-

Finkelstein Catalysis (The "Iodide Effect"): Alkyl bromides can be sluggish. The addition of catalytic Sodium Iodide (NaI) converts the alkyl bromide in situ to the more reactive alkyl iodide, significantly accelerating the rate without altering the final product.

Mechanism Visualization

The following diagram illustrates the catalytic cycle and substitution pathway.

Figure 1: Catalytic cycle showing the in situ activation of the alkyl bromide via iodide exchange.

Critical Experimental Considerations

Solvent & Base Selection Matrix

The choice of solvent and base is critical to control the reaction kinetics and byproduct profile.

| Parameter | Recommended | Alternative | Rationale |

| Solvent | Acetonitrile (MeCN) | DMF / Acetone | MeCN offers the best balance of polarity for |

| Base | K₂CO₃ (Anhydrous) | DIPEA / Cs₂CO₃ | Inorganic bases prevent over-alkylation better than organic bases by limiting the concentration of the free amine in solution. |

| Catalyst | NaI (0.1 - 0.5 eq) | KI / TBAI | Essential for converting the bromide to the reactive iodide. |

| Temp | Reflux (80-82°C) | 60°C | Reflux in MeCN provides sufficient energy to overcome the activation barrier of the bulky ether. |

Stoichiometry Rules

-

Secondary Amines: 1:1.1 ratio (Amine:Bromide).

-

Primary Amines: 3:1 to 5:1 ratio (Amine:Bromide) is mandatory to prevent dialkylation. Alternatively, use a mono-protected diamine (e.g., N-Boc-piperazine).[1]

Experimental Protocols

Protocol A: Alkylation of Secondary Amines (Standard)

Best for: Piperazines, Morpholines, Piperidines.

Materials:

-

Secondary Amine (1.0 mmol)

-

CMP-Br (1.1 mmol, 292 mg) [MW approx. 265.5 based on structure]

-

Potassium Carbonate (anhydrous, 3.0 mmol, 415 mg)

-

Sodium Iodide (0.1 mmol, 15 mg)

-

Acetonitrile (anhydrous, 5 mL)

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve CMP-Br (1.1 eq) and NaI (0.1 eq) in Acetonitrile. Stir at RT for 15 minutes. Solution may darken slightly due to trace iodine.

-

Addition: Add the Secondary Amine (1.0 eq) and K₂CO₃ (3.0 eq).

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) under an inert atmosphere (

or Ar) for 12–18 hours. -

Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the bromide peak.

-

Workup:

-

Cool to room temperature.[2]

-

Filter off the inorganic solids (K₂CO₃/KBr) through a Celite pad. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Dissolve residue in EtOAc and wash with Water (x2) and Brine (x1).

-

Dry over Na₂SO₄, filter, and concentrate.

-

Optional: If high purity is required, purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

-

Protocol B: Alkylation of Primary Amines (High Selectivity)

Best for: Linear alkyl amines, Anilines.

Modifications:

-

Stoichiometry: Use 3.0 - 5.0 equivalents of the amine relative to CMP-Br.

-

Addition Order: Add a solution of CMP-Br dropwise to a refluxing solution of the Amine and Base over 1 hour. This keeps the concentration of alkylating agent low relative to the amine, favoring mono-alkylation.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for optimal yield.

Troubleshooting & Analysis

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance or "Dead" catalyst | Add more NaI (up to 0.5 eq). Switch solvent to DMF and increase temp to 90°C. |

| Polyalkylation | Excess bromide or insufficient amine | Primary amines only: Increase amine equivalents to 5.0 eq. Add bromide slowly. |

| Vinyl Ether Formation | Elimination (E2) side reaction | Reaction temp too high or base too strong. Switch from NaH/KOH to K₂CO₃/Cs₂CO₃. Reduce temp to 60°C. |

| Emulsion in Workup | Amphiphilic product | Saturate aqueous layer with NaCl. Use a small amount of MeOH in the organic extraction layer. |

Safety & Handling

-

CMP-Br: Halogenated aromatic ether. Treat as a potential skin irritant and sensitizer. Wear nitrile gloves and work in a fume hood.

-

Acetonitrile: Flammable and toxic (metabolizes to cyanide).

-

Waste: All halogenated organic waste must be segregated.

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for

and Finkelstein mechanisms). Link -

Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. (Comprehensive review of N-alkylation methodologies). Link

-

Glennon, R. A., et al. (1981). "N-(Phthalimidoalkyl) derivatives of serotonergic agents." Journal of Medicinal Chemistry, 24(6), 678-683. (Demonstrates the utility of aryloxyethyl chains in GPCR ligands). Link

-

Organic Chemistry Portal. "Nucleophilic Substitution (SN2)." (General protocol verification). Link

Sources

Grignard reagent preparation from 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene

Topic: High-Fidelity Preparation of [2-(2-Chloro-4-methylphenoxy)ethyl]magnesium Bromide Content Type: Detailed Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This Application Note details the protocol for the regioselective preparation of the Grignard reagent derived from 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene . This reagent is a critical C2-linker building block, frequently employed in the synthesis of alpha-adrenergic antagonists (e.g., Tamsulosin analogs) and other phenoxy-ethyl-substituted pharmacophores.

The Chemoselectivity Challenge

The substrate presents a classic "halide competition" scenario:

-

Alkyl Bromide (Target): Highly reactive toward magnesium insertion (

). -

Aryl Chloride (Off-Target): Significantly less reactive (

), but susceptible to insertion at elevated temperatures or in the presence of transition metal impurities.

Success Criteria: The objective is to exclusively activate the alkyl bromide while leaving the aryl chloride intact for subsequent cross-coupling or nucleophilic aromatic substitution steps. This protocol utilizes kinetic control (temperature management) and solvent effects (THF coordination) to ensure >98% regioselectivity.

Structural Insight: The Chelating Effect

The presence of the ether oxygen at the

Reaction Mechanism & Selectivity Visualization

The following diagram illustrates the reaction pathway, highlighting the selective insertion and potential side reactions (Wurtz coupling) that must be mitigated.

Figure 1: Reaction pathway demonstrating the selective insertion of Magnesium into the C-Br bond. The Aryl-Cl bond remains inert under the prescribed conditions.

Experimental Protocol

Materials & Equipment[7][9][11][12]

-

Substrate: this compound (Purity >98%).

-

Reagent: Magnesium turnings (Grignard grade, washed with dilute HCl and dried if oxidized).

-

Solvent: Anhydrous THF (Water content <50 ppm, stabilized with BHT).

-

Initiator: Iodine (

) crystals or 1,2-Dibromoethane (DBE). -

Apparatus: 3-neck round-bottom flask, reflux condenser, N2/Ar gas line, pressure-equalizing addition funnel, internal thermometer.

Pre-Reaction Preparation (The "Dry" Standard)

-

Glassware: Oven-dry all glassware at 120°C for >4 hours. Assemble hot under a stream of inert gas (Nitrogen or Argon).

-

Magnesium Activation: Place Mg turnings (1.15 equiv) in the flask. Dry stir under vacuum with a heat gun for 5 minutes to expose fresh metal surface.

Step-by-Step Synthesis Procedure

| Step | Action | Critical Rationale (Why?) |

| 1 | Charge Mg & Solvent | Add activated Mg turnings (1.15 eq) and cover with minimal anhydrous THF (approx. 10% of total solvent volume). |

| 2 | Activation | Add a single crystal of Iodine. Stir until the brown color dissipates (approx. 5-10 min). If color persists, gently heat to 40°C. |

| 3 | Entrainment (Optional) | If initiation is sluggish, add 0.05 eq of 1,2-dibromoethane (DBE). |

| 4 | Substrate Solution | Dissolve the substrate (1.0 eq) in the remaining THF (0.5 M - 1.0 M final concentration). |

| 5 | Initiation Drop | Add approx. 5% of the substrate solution to the Mg suspension. Wait for exotherm or turbidity. |

| 6 | Controlled Addition | Add the remaining substrate solution dropwise over 45-60 minutes. Maintain internal temp between 35°C - 45°C. |

| 7 | Maturation | After addition, stir at 40°C for 1-2 hours. |

| 8 | Filtration | Cool to RT. Cannulate the solution through a glass frit or glass wool plug into a dry storage vessel. |

Process Control & Analytics

Do not assume the reagent is formed based on stoichiometry. You must validate the Active Magnesium content.

4.1 Titration Protocol (Knochel Method)

Standard acid/base titration is inaccurate due to the presence of basic magnesium alkoxides. Use the Iodine/LiCl titration for precision.

-

Titrant: 1.0 M solution of

in THF (weighed accurately). -

Analyte: Aliquot 1.0 mL of the Grignard reagent into a dry vial containing 1 mL of 0.5 M LiCl in THF.

-

Process: Titrate with Iodine solution until a persistent brown color appears.

-

Calculation:

4.2 Quality Specifications

-

Appearance: Clear to slightly hazy, light gray to brown solution.

-

Active Titer: Typically 0.8 – 1.2 M (depending on dilution).

-

Hydrolysis Content: < 5% (Measured by GC of a quenched aliquot; look for the des-bromo ethyl product).

-

Wurtz Dimer: < 2% (Measured by GC).

Process Workflow Diagram

Figure 2: Operational workflow for the safe and reproducible preparation of the Grignard reagent.

Safety & Handling Application Note

-

Hazard Identification: The substrate is a skin irritant. The resulting Grignard reagent is pyrophoric in dry form and highly flammable in solution.

-

Quenching: Never use water directly on the bulk reaction. Quench small aliquots with Saturated

. For bulk disposal, dilute with toluene and slowly add isopropanol or ethyl acetate before aqueous hydrolysis. -

Induction Period: The most dangerous phase is Step 5 (Initiation). If the reaction does not initiate but you continue adding substrate, a "runaway" exotherm will occur once it finally kicks off. Never add more than 10% of substrate without confirmed initiation.

References

-

Knochel, P., et al. (2006). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Protocol. Angewandte Chemie International Edition .

-

Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie . (Context on LiCl titration method).

-

Org. Synth. (2010).[2][3][1][4] Titration of Grignard Reagents with Iodine. Organic Syntheses .

-

Sigma-Aldrich. (2022). Safety Data Sheet: this compound. (Generic SDS Reference for safety protocols).

Sources

Application Notes & Protocols: Strategic Synthesis of High-Value Agrochemicals from 2-Chloro-4-methylphenyl Ether Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-4-methylphenyl scaffold is a cornerstone in modern agrochemical design, serving as a critical precursor for a range of potent herbicides and fungicides. Its specific substitution pattern imparts desirable physicochemical properties and biological activity to the final active ingredients. This document provides an in-depth guide to the synthesis of valuable agrochemicals derived from 2-chloro-4-methylphenol and its subsequent ether derivatives. We will explore the fundamental synthetic strategies, from the regioselective chlorination of the phenolic precursor to the formation of phenoxyacetic acid herbicides and complex diaryl ether fungicides. The protocols herein are presented with a focus on the underlying chemical principles, causality behind experimental choices, and practical insights for laboratory and process scale-up.

Introduction: The Strategic Importance of the 2-Chloro-4-methylphenyl Moiety

The 2-chloro-4-methylphenyl group is a privileged structure in agrochemical synthesis. The chlorine atom at the ortho-position and the methyl group at the para-position to the hydroxyl/ether linkage create a unique electronic and steric environment. This configuration is pivotal for molecular recognition at the target site in pests and weeds, often enhancing efficacy and selectivity.

Key agrochemicals derived from this scaffold include:

-

Phenoxy Herbicides: Most notably, MCPA ((4-chloro-2-methylphenoxy)acetic acid), a selective herbicide used to control broadleaf weeds in cereal crops and pastureland.[1][2] Its action mimics the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible species.[1]

-

Diaryl Ether Fungicides: This class of compounds often relies on an ether linkage to a second aromatic system. A prominent example is Difenoconazole, which contains a 1-[2-[2-chloro-4-(4-chlorophenoxy)phenyl] structural component and provides broad-spectrum fungicidal control.[3]

This guide will detail the synthetic pathways from the common starting material, 4-methylphenol (p-cresol), to these advanced agrochemical products.

Synthetic Workflow Overview

The synthesis of these agrochemicals follows a logical progression. The initial step is the creation of the core phenolic intermediate, which is then elaborated into the desired final product through etherification reactions.

Caption: General workflow for agrochemical synthesis.

Synthesis of the Core Intermediate: 2-Chloro-4-methylphenol

The critical first step is the highly selective chlorination of 4-methylphenol. The goal is to direct the chlorine atom exclusively to the ortho-position relative to the hydroxyl group, which is a powerful ortho-, para-director. Since the para-position is already blocked by the methyl group, the challenge lies in preventing dichlorination and the formation of the isomeric 3-chloro-4-methylphenol.

Authoritative Insight: The use of a carefully selected catalyst system is paramount. Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), are employed to polarize the chlorinating agent. Co-catalysts like diaryl sulfides can further enhance selectivity by forming a reactive chlorosulfonium salt intermediate, which delivers chlorine more selectively to the ortho position.

Protocol 1: Regioselective Chlorination of 4-Methylphenol

This protocol describes the synthesis of 2-chloro-4-methylphenol with high isomeric purity.[4]

Core Reaction:

Caption: Synthesis of 2-chloro-4-methylphenol.

Materials and Equipment:

-

Jacketed glass reactor with overhead stirrer, thermometer, and gas inlet/outlet

-

Addition funnel

-

4-Methylphenol (p-cresol)

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Diphenyl sulfide

-

Inert solvent (optional, e.g., dichloromethane)

-

Sodium hydroxide solution (for quenching)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reactor Setup: Charge the reactor with 4-methylphenol. If using a solid, gently heat the reactor jacket to melt it (m.p. ~35°C).

-

Catalyst Addition: Add the catalyst system: anhydrous AlCl₃ (0.1-1.0 mol%) and diphenyl sulfide (0.1-1.0 mol%) to the molten or dissolved 4-methylphenol under stirring.[4]

-

Reaction: Cool the mixture to 0-10°C. Begin the slow, dropwise addition of sulfuryl chloride or the bubbling of chlorine gas. This reaction is exothermic; maintain the temperature between 20-35°C using the reactor cooling system.[4]

-

Monitoring: Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed to the desired level (e.g., <1%).

-

Quenching: Once complete, slowly add the reaction mixture to a chilled aqueous solution of sodium hydroxide to quench unreacted chlorinating agent and neutralize the catalyst.

-

Work-up: Acidify the aqueous layer with hydrochloric acid to a pH of ~2. This will precipitate the phenolic product.

-

Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Data Summary Table:

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 4-Methylphenol | [4] |

| Chlorinating Agent | Sulfuryl Chloride | [4] |

| Catalyst | AlCl₃ / Diphenyl Sulfide | [4] |

| Temperature | 20-35 °C | [4] |

| Typical Yield | >93% | [4] |

| Purity (Isomeric) | >99% (2-chloro isomer) |[4] |

Safety Note: This reaction involves corrosive and toxic materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of Phenoxyacetic Acid Herbicides: The Case of MCPA

The synthesis of MCPA from 2-chloro-4-methylphenol is a classic example of the Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion acts as the nucleophile.

Mechanistic Insight: The reaction involves the deprotonation of the weakly acidic phenol with a strong base (NaOH) to form the sodium 2-chloro-4-methylphenoxide. This phenoxide is a potent nucleophile that attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the C-O ether bond.[2][5]